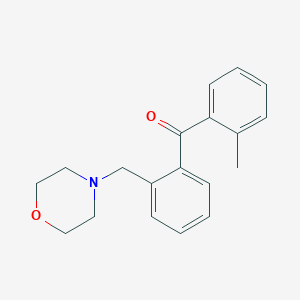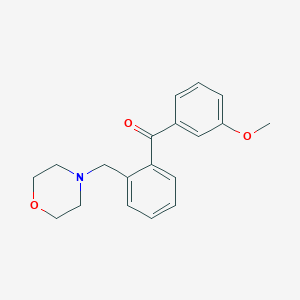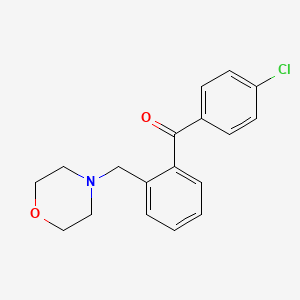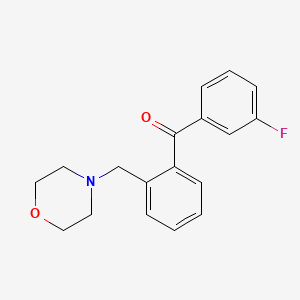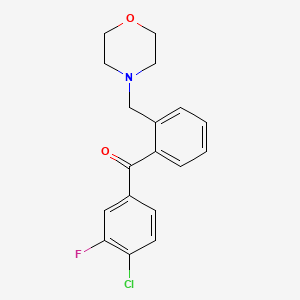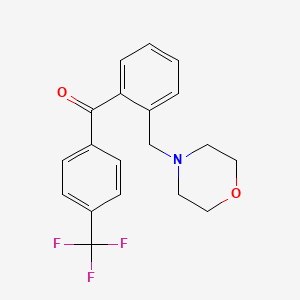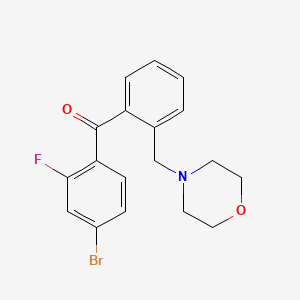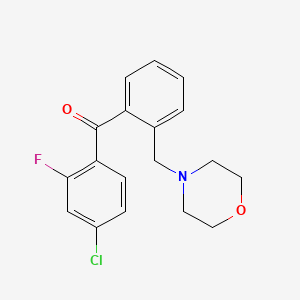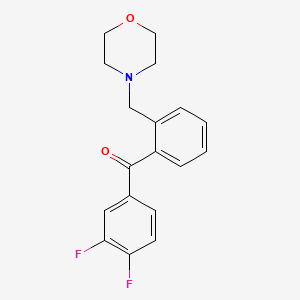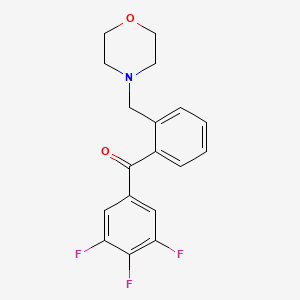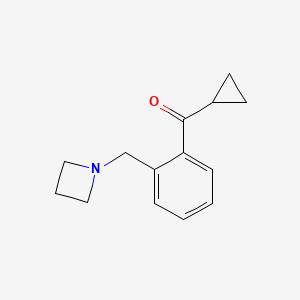
2-(Azetidinomethyl)phenyl cyclopropyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidinomethyl)phenyl cyclopropyl ketone is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is primarily used for experimental and research purposes . The compound features a cyclopropyl ketone group attached to a phenyl ring, which is further substituted with an azetidinomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing aromatic ketones, including 2-(Azetidinomethyl)phenyl cyclopropyl ketone, is the Friedel–Crafts acylation reaction The reaction is typically carried out at elevated temperatures (around 70°C) and can be optimized using deep eutectic solvents (DES) like choline chloride-zinc chloride ([ChCl][ZnCl2]2) to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of Friedel–Crafts acylation can be scaled up for industrial applications, utilizing continuous flow reactors and optimized reaction conditions to achieve higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidinomethyl)phenyl cyclopropyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(Azetidinomethyl)phenyl cyclopropyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(Azetidinomethyl)phenyl cyclopropyl ketone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can enhance binding affinity to specific targets, while the cyclopropyl ketone moiety can participate in various chemical reactions, influencing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidinomethyl)phenyl cyclopropyl ketone
- 2-(Piperidinomethyl)phenyl cyclopropyl ketone
- 2-(Morpholinomethyl)phenyl cyclopropyl ketone
Uniqueness
2-(Azetidinomethyl)phenyl cyclopropyl ketone is unique due to the presence of the azetidinomethyl group, which can confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(11-6-7-11)13-5-2-1-4-12(13)10-15-8-3-9-15/h1-2,4-5,11H,3,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFSRRJXEAMNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643733 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-41-4 |
Source


|
| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327227.png)
